
Cerium(IV) sulfate tetrahydrate
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Overview
Description
Cerium(IV) sulfate tetrahydrate, also known as ceric sulfate tetrahydrate, is an inorganic compound with the chemical formula Ce(SO₄)₂·4H₂O. It appears as yellow-orange crystals and is moderately soluble in water and dilute acids. This compound is known for its strong oxidizing properties, especially under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(IV) sulfate tetrahydrate can be synthesized by reacting fine, calcined cerium(IV) oxide with concentrated sulfuric acid. The reaction typically yields the tetrahydrate form of cerium(IV) sulfate .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving cerium(IV) oxide in sulfuric acid, followed by crystallization. The process involves heating the mixture to facilitate the reaction and then cooling it to allow the formation of tetrahydrate crystals .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent. It can oxidize various organic and inorganic compounds.
Reduction: When reduced, cerium(IV) sulfate forms cerium(III) sulfate.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include dilute hydrochloric acid and sulfite ions.
Reduction Reactions: Reducing agents such as oxalic acid can be used to reduce cerium(IV) sulfate to cerium(III) sulfate.
Major Products:
Oxidation: The major products include oxidized forms of the reactants and cerium(III) sulfate.
Reduction: The primary product is cerium(III) sulfate.
Scientific Research Applications
Catalysis
Cerium(IV) sulfate tetrahydrate is widely recognized for its catalytic properties. It serves as an efficient catalyst in organic synthesis, particularly in the oxidation of alcohols and the transformation of α,β-unsaturated ketones.
- Oxidation Reactions : It facilitates the selective oxidation of secondary alcohols to ketones using sodium bromate as an oxidant. This reaction is crucial in organic synthesis and pharmaceutical development .
- Aromatic Compounds : In a study involving α,β-unsaturated ketones, this compound was used in acetic acid to produce β-acetoxy ketones, demonstrating its effectiveness in facilitating complex organic reactions .
Table 1: Catalytic Applications of this compound
Reaction Type | Substrate | Product | Reference |
---|---|---|---|
Oxidation | Secondary alcohols | Ketones | |
Reaction with α,β-unsaturated ketones | α,β-unsaturated ketones | β-acetoxy ketones | |
Esterification | Cycloalkanones | Alkyl esters |
Materials Science
This compound is utilized in the production of advanced materials such as specialized glasses and ceramics. Its incorporation enhances the durability and optical properties of these materials.
- Glass and Ceramics : The compound contributes to improved mechanical strength and thermal stability in glass products, making it valuable for applications in electronics and optics .
Environmental Applications
The compound plays a significant role in environmental sustainability efforts, particularly in wastewater treatment.
- Heavy Metal Removal : this compound is effective in removing heavy metals from wastewater, thereby reducing environmental pollution. Its ability to facilitate reactions that bind heavy metals makes it a critical component in water purification processes .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is employed for its catalytic properties in drug formulation.
- Drug Development : It is used in the synthesis of various pharmaceutical compounds where specific catalytic reactions are required. The compound's unique properties allow for enhanced reaction yields and purity .
Research and Development
Researchers leverage this compound for various experimental applications in materials science and chemistry.
- Experimental Setups : Its unique chemical characteristics make it a subject of interest for exploring new applications and innovations in chemical research .
Case Study: Synthesis of Polyhydroquinoline Derivatives
A notable study investigated the use of this compound as a reusable solid acid catalyst for synthesizing polyhydroquinoline derivatives. The results indicated that the compound not only facilitated the reaction but also exhibited reusability without significant loss of activity over multiple cycles . This highlights its potential for sustainable practices in organic synthesis.
Mechanism of Action
The primary mechanism of action of cerium(IV) sulfate tetrahydrate involves its strong oxidizing properties. The cerium(IV) ion (Ce⁴⁺) can accept electrons from other substances, leading to their oxidation. This process is facilitated by the formation of intermediate complexes with the reactants, which then undergo redox decomposition . The molecular targets and pathways involved include various organic and inorganic molecules that can be oxidized by cerium(IV) ions .
Comparison with Similar Compounds
Cerium(IV) ammonium sulfate: Another cerium(IV) compound with strong oxidizing properties.
Cerium(IV) nitrate: Used in similar applications as an oxidizing agent.
Cerium(III) sulfate: The reduced form of cerium(IV) sulfate, used in different redox reactions.
Uniqueness: Cerium(IV) sulfate tetrahydrate is unique due to its specific crystalline form and its ability to form stable tetrahydrate crystals. Its strong oxidizing properties and moderate solubility in water and dilute acids make it particularly useful in various chemical and industrial applications .
Q & A
Basic Research Questions
Q. What is the optimal synthesis method for Cerium(IV) sulfate tetrahydrate in a laboratory setting?
The compound is synthesized by reacting cerium(IV) oxide (CeO₂) with concentrated sulfuric acid under controlled heating (150–200°C). The reaction is exothermic and yields the tetrahydrate form upon hydration. Key steps include slow addition of CeO₂ to acid, prolonged stirring, and controlled drying at 100–120°C to avoid premature dehydration .
Q. How does this compound function in redox titrations?
It serves as a strong oxidizing agent in acidic conditions, ideal for quantifying reducing agents like Fe²⁺ or sulfites. A 0.1 M solution in dilute H₂SO₄ is commonly standardized against ammonium iron(II) sulfate. The endpoint is detected via redox indicators (e.g., ferroin), where the yellow Ce⁴⁺ solution becomes colorless upon reduction to Ce³⁺ .
Q. What are the solubility and stability considerations for aqueous solutions of this compound?
The compound dissolves sparingly in water (9.84 g/100 mL at 20°C) but hydrolyzes in excess water, forming insoluble CeO₂. Stability is pH-dependent: acidic conditions (pH < 2) prevent hydrolysis, while neutral/basic solutions degrade rapidly. Storage in airtight containers with desiccants is recommended to avoid hydration changes .
Q. How should researchers handle and store this compound safely?
Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a cool, dry place away from reducing agents. Decomposition at >350°C releases SOₓ gases; work under fume hoods. Spills require neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What structural features explain the redox activity of this compound?
The Ce⁴⁺ ion adopts an 8-coordinate square antiprismatic geometry, bonded to four sulfate oxygens and four water molecules. This configuration stabilizes the +4 oxidation state, enabling strong oxidizing capacity. Hydrogen bonding between layers (O–H···O distances: 2.69–2.74 Å) enhances structural integrity during redox cycles .
Q. How do polymorphic forms (Fddd vs. Pnma) affect catalytic performance?
The Fddd polymorph (orthorhombic) has a denser hydrogen-bonded network, offering higher thermal stability (dehydration at 180–200°C). In contrast, the Pnma polymorph, synthesized hydrothermally in 0.3–1.0 M H₂SO₄, exhibits faster ion exchange due to looser interlayer spacing. Selection depends on reaction conditions (e.g., acidic vs. aqueous media) .
Q. What methodologies resolve discrepancies in reported catalytic efficiencies for organic oxidations?
Contradictions often arise from varying acid concentrations or sulfate ligand coordination. Standardize reactions by:
- Pre-treating Ce(SO₄)₂·4H₂O in 1 M H₂SO₄ to ensure consistent [CeF₂²⁺] active species.
- Monitoring Ce³⁺/Ce⁴⁺ ratios via UV-Vis (λ = 320 nm for Ce⁴⁺) .
Q. How can this compound be integrated into electrochemical biosensors?
Its redox activity facilitates electron transfer in DNA biosensors. Example protocol:
- Immobilize Ce(SO₄)₂·4H₂O on screen-printed electrodes.
- Use cyclic voltammetry in acetate buffer (pH 5.0) to detect DNA hybridization via current changes at +0.4 V (vs. Ag/AgCl) .
Q. What are the mechanistic implications of Ce(IV) sulfate in Belousov-Zhabotinskii oscillating reactions?
In H₂SO₄ media, Ce⁴⁺ oxidizes bromous acid (HBrO₂) to BrO₃⁻, driving oscillations. Kinetic studies show rate constants (k = 1.2×10³ M⁻¹s⁻¹ at 25°C) depend on sulfate coordination, which stabilizes transition states .
Properties
CAS No. |
10294-42-5 |
---|---|
Molecular Formula |
CeH9O12S2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
cerium(3+);hydrogen sulfate;sulfate;tetrahydrate |
InChI |
InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+3;;;;;;/p-3 |
InChI Key |
ZBNJQJDKRZKDSV-UHFFFAOYSA-K |
SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Canonical SMILES |
O.O.O.O.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Pictograms |
Irritant |
Synonyms |
Ceric Sulfate Tetrahydrate; Cerium Disulfate Tetrahydrate; Cerium Sulfate (Ce(SO4)2) Tetrahydrate; Cerium Sulfate Tetrahydrate; Cerium(4+) Sulfate Tetrahydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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